molecular formula C12H18N2O2 B14647484 2-(4-Aminophenoxy)-N-butylacetamide CAS No. 52547-51-0

2-(4-Aminophenoxy)-N-butylacetamide

Cat. No.: B14647484
CAS No.: 52547-51-0
M. Wt: 222.28 g/mol
InChI Key: QFRJAFLLNKKUQC-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N-butylacetamide is an organic compound that features an aminophenoxy group attached to a butylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-N-butylacetamide typically involves the reaction of 4-aminophenol with butylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-N-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions can be carried out using reagents like sodium hydroxide or potassium carbonate under reflux conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Aminophenoxy)-N-butylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-N-butylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Another aminophenoxy derivative with different substituents.

    Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: A compound with a similar aminophenoxy group but a different core structure.

Uniqueness

2-(4-Aminophenoxy)-N-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylacetamide moiety, in particular, can influence its solubility, reactivity, and interaction with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

52547-51-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-aminophenoxy)-N-butylacetamide

InChI

InChI=1S/C12H18N2O2/c1-2-3-8-14-12(15)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9,13H2,1H3,(H,14,15)

InChI Key

QFRJAFLLNKKUQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC1=CC=C(C=C1)N

Origin of Product

United States

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